Cas no 1535963-91-7 (Satralizumab)

Satralizumab structure
Productnaam:Satralizumab
Satralizumab Chemische en fysische eigenschappen
Naam en identificatie
-
- Research Grade Satralizumab(DHC36904)
- Satralizumab
- CYSTEINYL CL2A-SN-38
- M9BYU8XDQ6
- sacituzumab-govitecan
- DTXSID401335985
- hRS7-SN38
- IMMU 132
- SN-38 CYSTEINYL CONJUGATE
- IMMU-132
- Sacituzumab govitecan [USAN]
- EX-A4354
- DA64T2C2IO
- 1535963-91-7
- DA-77702
- GOVITECAN CYSTEINYL CONJUGATE
- F82944
- Sacituzumab govitecan
- hRS 7SN38
- Satralizumab linker
- 1796566-95-4
- UNII-M9BYU8XDQ6
- 1491917-83-9
-
- Inchi: 1S/C76H104N12O24S/c1-3-55-56-37-54(89)16-17-61(56)83-68-57(55)43-87-63(68)38-59-58(71(87)95)45-110-74(99)76(59,4-2)112-75(100)111-44-50-10-14-52(15-11-50)81-70(94)62(7-5-6-18-77)82-66(91)47-109-46-65(90)79-19-21-101-23-25-103-27-29-105-31-33-107-35-36-108-34-32-106-30-28-104-26-24-102-22-20-86-42-53(84-85-86)40-80-69(93)51-12-8-49(9-13-51)41-88-67(92)39-64(72(88)96)113-48-60(78)73(97)98/h10-11,14-17,37-38,42,49,51,60,62,64,89H,3-9,12-13,18-36,39-41,43-48,77-78H2,1-2H3,(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,97,98)/t49?,51?,60-,62-,64?,76-/m0/s1
- InChI-sleutel: ULRUOUDIQPERIJ-PQURJYPBSA-N
- LACHT: S(C[C@@H](C(=O)O)N)C1CC(N(C1=O)CC1CCC(C(NCC2=CN(CCOCCOCCOCCOCCOCCOCCOCCOCCNC(COCC(N[C@H](C(NC3C=CC(=CC=3)COC(=O)O[C@@]3(C(=O)OCC4C(N5CC6=C(CC)C7C=C(C=CC=7N=C6C5=CC3=4)O)=O)CC)=O)CCCCN)=O)=O)N=N2)=O)CC1)=O
Berekende eigenschappen
- Exacte massa: 1600.70071340g/mol
- Monoisotopische massa: 1600.70071340g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 30
- Zware atoomtelling: 113
- Aantal draaibare bindingen: 54
- Complexiteit: 3150
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -3.3
- Topologisch pooloppervlak: 498Ų
Satralizumab Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Ambeed | A1673559-1mg |
Satralizumab |
1535963-91-7 | 98% | 1mg |
$985.0 | 2025-03-01 | |
MedChemExpress | HY-P99112-1mg |
Satralizumab |
1535963-91-7 | 99.82% | 1mg |
¥2600 | 2024-07-20 | |
MedChemExpress | HY-P99112-5mg |
Satralizumab |
1535963-91-7 | 99.82% | 5mg |
¥6500 | 2024-07-20 | |
1PlusChem | 1P027JRZ-1mg |
Satralizumab |
1535963-91-7 | 99% | 1mg |
$978.00 | 2023-12-21 | |
1PlusChem | 1P027JRZ-5mg |
Satralizumab |
1535963-91-7 | 99% | 5mg |
$2097.00 | 2023-12-21 | |
1PlusChem | 1P027JRZ-10mg |
Satralizumab |
1535963-91-7 | 99% | 10mg |
$3347.00 | 2023-12-21 |
Satralizumab Gerelateerde literatuur
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
4. Book reviews
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1535963-91-7 (Satralizumab) Gerelateerde producten
- 19653-78-2(N-methylnorvaline)
- 1889774-94-0(5-(5-bromo-1H-indol-2-yl)-1,2-oxazol-4-amine)
- 1805395-10-1(3-(Difluoromethyl)-2-hydroxy-6-methylpyridine-5-sulfonyl chloride)
- 1226437-35-9(1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide)
- 2138012-05-0(3-hexyl-1H-pyrazole-4-sulfonyl chloride)
- 1807065-92-4(3-Cyano-5-methyl-4-nitrobenzoic acid)
- 1783723-59-0(1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol)
- 1048948-03-3(N-(2,3-dimethoxybenzyl)ethanamine hydrochloride)
- 2229511-81-1(tert-butyl N-3-(azetidin-3-yloxy)phenylcarbamate)
- 2229232-42-0(4-(2-azidoethyl)-2,6-dimethylphenol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1535963-91-7)Satralizumab

Zuiverheid:99%
Hoeveelheid:1mg
Prijs ($):886.0